molecular formula C3H8ClNO B1592853 Oxetan-3-amine hydrochloride CAS No. 491588-41-1

Oxetan-3-amine hydrochloride

Cat. No.: B1592853
CAS No.: 491588-41-1
M. Wt: 109.55 g/mol
InChI Key: ZGNYUQSBJCCWGF-UHFFFAOYSA-N
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Description

Oxetan-3-amine hydrochloride is a chemical compound that features a four-membered oxetane ring with an amine group at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Mechanism of Action

Target of Action

Oxetan-3-amine hydrochloride is a chemical compound that has been used in the synthesis of various pharmaceutical agents It’s known that the compound is used as a building block in the synthesis of medium-sized heterocycles .

Mode of Action

The mode of action of this compound involves its use as a reactant in chemical reactions. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the synthesis of medium-sized heterocycles . These heterocycles can be involved in various biochemical pathways depending on their specific structures and functional groups.

Result of Action

The result of the action of this compound is the formation of medium-sized heterocycles . These heterocycles can have various molecular and cellular effects depending on their specific structures and functional groups.

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the allylic amination and ring-opening reactions involving this compound are performed under specific conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane, which can then be further functionalized to introduce the amine group.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced catalysts and reaction conditions to facilitate the cyclization and amination steps. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the oxetane ring or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxetane compounds.

Scientific Research Applications

Oxetan-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound is used in the study of biological systems and as a probe to investigate biochemical pathways.

    Medicine: this compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Oxetan-3-amine hydrochloride can be compared with other similar compounds, such as:

    Oxetan-3-one: A precursor in the synthesis of this compound, known for its stability and reactivity.

    Oxetane: The parent compound of the oxetane family, used in various synthetic applications.

    Azetidine: A four-membered ring compound with an amine group, similar to oxetan-3-amine but with different reactivity and applications.

Uniqueness: this compound is unique due to its combination of the oxetane ring and the amine group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNYUQSBJCCWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630133
Record name Oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491588-41-1
Record name Oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 491588-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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